[[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
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Overview
Description
Amino-11-deoxyuridine triphosphate is a modified nucleotide used in various molecular biology applications. It is an improved replacement for aminoallyl-deoxyuridine triphosphate, featuring a longer linker that facilitates easier downstream labeling. This compound is compatible with polymerase chain reaction, nick translation, and reverse transcription, making it useful for microarray labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amino-11-deoxyuridine triphosphate can be synthesized through conventional enzymatic incorporation methods such as reverse transcription, nick translation, random primed labeling, or polymerase chain reaction. The amine-modified DNA produced can then be labeled with any amine-reactive dye or hapten . The synthetic route involves the incorporation of amino-11-deoxyuridine triphosphate into DNA using enzymes like Taq DNA polymerase, Klenow fragment, and reverse transcriptases .
Industrial Production Methods: Industrial production of amino-11-deoxyuridine triphosphate involves large-scale enzymatic synthesis followed by purification processes to ensure high purity and quality. The compound is typically supplied as a solution in appropriate buffers and solvents, and it is stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Amino-11-deoxyuridine triphosphate undergoes various chemical reactions, including substitution reactions where the amino group reacts with activated esters for labeling purposes . It is also involved in enzymatic reactions during its incorporation into DNA strands.
Common Reagents and Conditions: Common reagents used in reactions involving amino-11-deoxyuridine triphosphate include amine-reactive dyes, succinimidyl esters, and various buffers and solvents. The reactions are typically carried out under conditions that favor enzymatic activity, such as optimal pH and temperature .
Major Products Formed: The major products formed from reactions involving amino-11-deoxyuridine triphosphate are labeled DNA strands, which can be used for various molecular biology applications, including microarray labeling and fluorescence in situ hybridization .
Scientific Research Applications
Amino-11-deoxyuridine triphosphate is widely used in scientific research due to its compatibility with various molecular biology techniques. It is used in polymerase chain reaction, nick translation, and reverse transcription for the labeling of DNA. This compound is particularly useful in microarray labeling, where it allows for the detection and quantification of specific DNA sequences . Additionally, it is used in fluorescence in situ hybridization and comparative genome hybridization, where consistent labeling is critical for accurate interpretation of results .
Mechanism of Action
The mechanism of action of amino-11-deoxyuridine triphosphate involves its incorporation into DNA strands by enzymes such as Taq DNA polymerase, Klenow fragment, and reverse transcriptases. The amino group on the compound reacts with activated esters, allowing for the labeling of DNA. This labeling facilitates the detection and quantification of specific DNA sequences in various molecular biology applications .
Comparison with Similar Compounds
Amino-11-deoxyuridine triphosphate is an improved replacement for aminoallyl-deoxyuridine triphosphate, featuring a longer linker that allows for easier downstream labeling . Similar compounds include sulfo-cyanine3-deoxyuridine triphosphate, sulfo-cyanine5-deoxyuridine triphosphate, and biotinylated aminohexylacrylamido-deoxyuridine triphosphate . The unique feature of amino-11-deoxyuridine triphosphate is its longer linker, which enhances its compatibility with various labeling techniques and improves the efficiency of downstream applications .
Properties
Molecular Formula |
C16H22N4O15P3-3 |
---|---|
Molecular Weight |
603.28 g/mol |
IUPAC Name |
[[[5-[5-[3-(4-aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N4O15P3/c17-5-1-4-13(22)18-6-2-3-10-8-20(16(24)19-15(10)23)14-7-11(21)12(33-14)9-32-37(28,29)35-38(30,31)34-36(25,26)27/h8,11-12,14,21H,1,4-7,9,17H2,(H,18,22)(H,28,29)(H,30,31)(H,19,23,24)(H2,25,26,27)/p-3 |
InChI Key |
LALQWMWAKIGPOJ-UHFFFAOYSA-K |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCN)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
Origin of Product |
United States |
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